1-[2-(1,3-thiazol-2-yl)ethyl]piperazine 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14281989
InChI: InChI=1S/C9H15N3S/c1(9-11-4-8-13-9)5-12-6-2-10-3-7-12/h4,8,10H,1-3,5-7H2
SMILES:
Molecular Formula: C9H15N3S
Molecular Weight: 197.30 g/mol

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

CAS No.:

Cat. No.: VC14281989

Molecular Formula: C9H15N3S

Molecular Weight: 197.30 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine -

Specification

Molecular Formula C9H15N3S
Molecular Weight 197.30 g/mol
IUPAC Name 2-(2-piperazin-1-ylethyl)-1,3-thiazole
Standard InChI InChI=1S/C9H15N3S/c1(9-11-4-8-13-9)5-12-6-2-10-3-7-12/h4,8,10H,1-3,5-7H2
Standard InChI Key WHJCLPKGKRJGLQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCC2=NC=CS2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

1-[1-(1,3-thiazol-2-yl)ethyl]piperazine (C₉H₁₅N₃S) has a molecular weight of 197.3 g/mol and exists as a liquid at room temperature . Key identifiers include:

PropertyValueSource
PubChem CID45789030
SMILESCC(C1=NC=CS1)N2CCNCC2
InChI KeySMEYOPZGSIPUGP-UHFFFAOYSA-N
Storage ConditionsRoom temperature

The piperazine ring contributes to its basicity, while the thiazole moiety enhances aromaticity and potential for π-π interactions in biological systems .

Synthesis and Structural Elucidation

CompoundTest ModelEfficacy (MPE %)MechanismSource
3a–3cTail-clip, Hot-plate45–62%Opioid receptor agonism
3f–3gAcetic acid writhing58–67%Peripheral analgesia

Molecular docking revealed interactions with μ- and δ-opioid receptors, particularly hydrogen bonding with Tyr148 and Asp147 residues .

Anti-Alzheimer’s Activity

In Alzheimer’s disease (AD) models, thiazole-piperazine derivatives exhibit multitarget effects:

CompoundTargetIC₅₀ (μM)Additional EffectsSource
10hAChE0.151Aβ aggregation inhibition (78%)
20hBuChE0.103Metal chelation (Cu²⁺, Fe³⁺)

Compound 10 showed blood-brain barrier permeability and neuroprotection against Aβ25–35-induced cytotoxicity in SH-SY5Y cells .

Future Directions

  • Targeted Synthesis: Optimize regioselective alkylation to confirm the positional isomerism implied in the query.

  • In Vivo Profiling: Evaluate pharmacokinetics and dose-response relationships in neurodegenerative or pain models.

  • Toxicological Screening: Conduct OECD guideline-compliant assays to establish NOAEL/LOAEL thresholds.

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